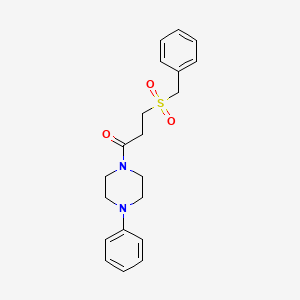

![molecular formula C16H15N3O4S B2368429 N-(pyrazolo[1,5-a]pyridin-3-ylméthyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1396709-19-5](/img/structure/B2368429.png)

N-(pyrazolo[1,5-a]pyridin-3-ylméthyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

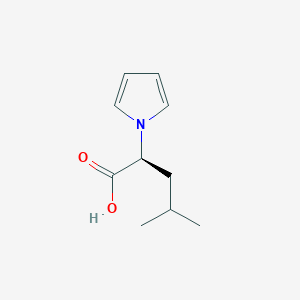

The compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[1,5-a]pyridine ring and a benzo[b][1,4]dioxine ring . Pyrazolo[1,5-a]pyridine is an important core of nitrogen ring junction heterocyclic compounds and has been used in medicinal chemistry and drug molecule production .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyridine compounds are versatile and easy to prepare, and they can create further ring extensions. Electron gaining and donating in pyrazolo pyridine can make a difference in chemical property .Applications De Recherche Scientifique

- Les dérivés de pyrazolo[1,5-a]pyridin-3-ylméthyle ont été étudiés pour leurs effets antiprolifératifs contre les cellules cancéreuses .

- Des travaux récents ont mis en évidence les propriétés de fluorescence des composés de pyrazolo[1,5-a]pyridin-3-ylméthyle .

- Les voies concises de synthèse des dérivés de pyrazolo[1,5-a]pyridin-3-ylméthyle ont été explorées .

- Les chercheurs ont étudié l'inhibition d'enzymes spécifiques en utilisant des échafaudages de pyrazolo[1,5-a]pyridin-3-ylméthyle .

Propriétés anticancéreuses

Biomarqueurs fluorescents

Synthèse hétérocyclique

Inhibition enzymatique

Études sur les lignées cellulaires

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to have significant inhibitory activity .

Mode of Action

It is known that the compound is pharmacologically active

Biochemical Pathways

Compounds with similar structures have been found to have significant inhibitory activity , suggesting that they may affect certain biochemical pathways.

Result of Action

Compounds with similar structures have been found to have significant inhibitory activity , suggesting that they may have certain molecular and cellular effects.

Analyse Biochimique

Biochemical Properties

The compound plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. The pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . The compound’s structure allows it to participate in a variety of biochemical reactions, contributing to its pharmacological activity .

Cellular Effects

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has been shown to have effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . The compound has shown superior cytotoxic activities against certain cell lines .

Molecular Mechanism

The molecular mechanism of action of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, contributing to its pharmacological activity .

Temporal Effects in Laboratory Settings

The compound has been synthesized through various methods, indicating its stability .

Metabolic Pathways

The compound is known to interact with various enzymes and cofactors .

Transport and Distribution

The compound’s structure suggests potential interactions with transporters or binding proteins .

Subcellular Localization

The compound’s structure suggests potential targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4S/c20-24(21,13-4-5-15-16(9-13)23-8-7-22-15)18-11-12-10-17-19-6-2-1-3-14(12)19/h1-6,9-10,18H,7-8,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFDYBGIWTCPOPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=C4C=CC=CN4N=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-[4-(2,4-dichlorobenzoyl)-1-methylpyrrol-2-yl]-2-pyridin-2-ylprop-2-enenitrile](/img/structure/B2368353.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2368356.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide](/img/structure/B2368361.png)

![3-[(4-bromophenyl)sulfonyl]-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2368362.png)

![Ethyl 5-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pyridine-2-carboxylate](/img/structure/B2368367.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2368369.png)